molecular formula C23H28N2O4 B250440 N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

Número de catálogo: B250440
Peso molecular: 396.5 g/mol
Clave InChI: SGRODDPNECYVEE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has been developed as a potential therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mecanismo De Acción

N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide exerts its pharmacological effects by selectively inhibiting BTK, a key enzyme involved in the B-cell receptor signaling pathway. BTK plays a critical role in B-cell activation, differentiation, and survival by phosphorylating downstream targets, such as PLCγ2, BTK, and AKT. By inhibiting BTK, this compound blocks the activation of the B-cell receptor signaling pathway, leading to the inhibition of B-cell proliferation, survival, and migration. This compound has also been shown to inhibit the activation of macrophages and dendritic cells, which are involved in the pathogenesis of autoimmune and inflammatory disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that this compound inhibits BTK activity in a dose-dependent manner, with an IC50 value of 0.85 nM. This compound also inhibits the phosphorylation of downstream targets, such as PLCγ2, BTK, and AKT, in B-cells and macrophages. In vivo studies have shown that this compound reduces the tumor growth of B-cell malignancies in mouse models, with no significant toxicity or adverse effects. This compound has also been shown to reduce the symptoms of autoimmune and inflammatory diseases in animal models, by inhibiting B-cell activation and migration.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity and potency for BTK inhibition, which allows for the specific targeting of B-cells and macrophages. This compound also has good pharmacokinetic properties, with high oral bioavailability and a long half-life, which makes it suitable for oral administration in preclinical and clinical studies. However, this compound has some limitations, such as its low solubility and stability, which may affect its bioavailability and reproducibility in lab experiments. This compound also has some off-target effects on other kinases, such as ITK and Tec, which may affect its specificity and selectivity for BTK inhibition.

Direcciones Futuras

N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has several potential future directions for research and development. One of the main directions is its clinical development as a therapeutic agent for B-cell malignancies, autoimmune diseases, and inflammatory disorders. This compound is currently being evaluated in several clinical trials for the treatment of CLL, MCL, and rheumatoid arthritis. Another direction is the optimization of this compound's pharmacological properties, such as its solubility, stability, and selectivity, to improve its efficacy and safety in preclinical and clinical studies. Moreover, this compound's mechanism of action and biochemical effects on B-cells and macrophages need to be further elucidated to understand its potential therapeutic applications and limitations.

Métodos De Síntesis

The synthesis of N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide involves several steps, starting with the reaction of 4-hydroxybenzoic acid with tert-butylamine to form N-(tert-butyl)-4-hydroxybenzamide. This intermediate is then reacted with 4-(tetrahydro-2-furanylmethoxy)benzoyl chloride to form this compound. The final product is obtained after purification and characterization by various spectroscopic techniques.

Aplicaciones Científicas De Investigación

N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown significant anti-tumor activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has also been shown to be effective in reducing the symptoms of autoimmune diseases, such as rheumatoid arthritis and lupus, by inhibiting B-cell activation and proliferation. Moreover, this compound has demonstrated anti-inflammatory effects in animal models of inflammatory disorders, such as asthma and colitis.

Propiedades

Fórmula molecular

C23H28N2O4

Peso molecular

396.5 g/mol

Nombre IUPAC

N-tert-butyl-2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]benzamide

InChI

InChI=1S/C23H28N2O4/c1-23(2,3)25-22(27)19-8-4-5-9-20(19)24-21(26)16-10-12-17(13-11-16)29-15-18-7-6-14-28-18/h4-5,8-13,18H,6-7,14-15H2,1-3H3,(H,24,26)(H,25,27)

Clave InChI

SGRODDPNECYVEE-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC3CCCO3

SMILES canónico

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.